N,N'-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide
Description
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Properties
Molecular Formula |
C21H17N5O8 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17N5O8/c1-33-12-6-8-14(18(10-12)25(29)30)23-20(27)16-4-3-5-17(22-16)21(28)24-15-9-7-13(34-2)11-19(15)26(31)32/h3-11H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
NULRCLAZPYDSCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4-methoxy-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Scientific Research Applications
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic transformations
Mechanism of Action
The mechanism of action of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s nitro and methoxy groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific functional groups and their arrangement. Similar compounds include:
N2,N6-BIS(4-DIMETHYLAMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has dimethylamino groups instead of methoxy groups, leading to different reactivity and applications.
N2,N6-DIETHYL-N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has ethyl groups in addition to the methoxy and nitro groups, which can affect its chemical properties and uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
